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Compound of Interest

Compound Name:
N-Acetyl-5-Bromo-3-

Hydroxyindole

Cat. No.: B052611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of N-Acetyl-5-Bromo-3-
Hydroxyindole, a key intermediate in various synthetic applications. The document outlines

the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectral characteristics of the molecule. Due to the limited availability of a complete, published

dataset for this specific compound, this guide combines theoretical predictions with data from

closely related analogs to offer a comprehensive analytical overview.

Molecular Structure and Properties
N-Acetyl-5-Bromo-3-Hydroxyindole possesses the molecular formula C₁₀H₈BrNO₂ and a

molecular weight of 254.08 g/mol .[1][2] The structure consists of an indole core, N-acetylated

at the 1-position, brominated at the 5-position, and hydroxylated at the 3-position.

DOT Script for Molecular Structure:

Caption: Molecular Structure of N-Acetyl-5-Bromo-3-Hydroxyindole

Predicted Spectral Data
The following tables summarize the predicted spectral data for N-Acetyl-5-Bromo-3-
Hydroxyindole. These predictions are based on established principles of spectroscopy and
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analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H-2 7.5 - 7.8 Singlet (s)

Expected to be a

singlet due to the

adjacent acetyl group

and hydroxyl group.

H-4 7.8 - 8.1 Doublet (d)

Influenced by the

deshielding effect of

the adjacent acetyl

group.

H-6 7.2 - 7.4
Doublet of doublets

(dd)

Coupled to both H-4

and H-7.

H-7 7.4 - 7.6 Doublet (d) Coupled to H-6.

-OH (on C3) 5.0 - 6.0 Broad singlet (br s)

Chemical shift can

vary with solvent and

concentration.

-CH₃ (acetyl) 2.2 - 2.5 Singlet (s)
Typical range for an

N-acetyl methyl group.

Table 2: Predicted ¹³C NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (acetyl) 168 - 172

C-2 125 - 130

C-3 140 - 145

C-3a 128 - 132

C-4 120 - 125

C-5 115 - 120 (bearing Br)

C-6 122 - 128

C-7 110 - 115

C-7a 135 - 140

-CH₃ (acetyl) 22 - 26

Table 3: Predicted Mass Spectrometry Data

m/z Value Interpretation

253/255
[M]⁺, Molecular ion peak (presence of Br

isotope pattern)

211/213
[M - CH₂CO]⁺, Loss of ketene from the acetyl

group

183/185
[M - CH₂CO - CO]⁺, Subsequent loss of carbon

monoxide

104 [C₇H₅N]⁺, Fragmentation of the indole ring

43 [CH₃CO]⁺, Acetyl cation

Table 4: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Vibration Functional Group

3200 - 3500 O-H stretch Hydroxyl (-OH)

3000 - 3100 C-H stretch (aromatic) Indole Ring

2850 - 3000 C-H stretch (aliphatic) Acetyl Methyl Group

1680 - 1720 C=O stretch N-Acetyl Group

1550 - 1600 C=C stretch Aromatic Ring

1000 - 1300 C-O stretch Hydroxyl Group

500 - 600 C-Br stretch Bromo Group

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for N-
Acetyl-5-Bromo-3-Hydroxyindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-Acetyl-5-Bromo-3-Hydroxyindole in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 400 MHz or higher field strength NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or

Electrospray Ionization (ESI) source.

EI-MS Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

ESI-MS Parameters:

Ionization Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Nebulizer Gas: Nitrogen.

Drying Gas Temperature: 300-350 °C.

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a thin disk.

ATR: Place a small amount of the solid sample directly onto the Attenuated Total

Reflectance (ATR) crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Experimental Workflow
The general workflow for the spectral analysis of N-Acetyl-5-Bromo-3-Hydroxyindole is

outlined below.

DOT Script for Experimental Workflow:

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis and Purification of
N-Acetyl-5-Bromo-3-Hydroxyindole

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(EI or ESI)

IR Spectroscopy
(FTIR-ATR or KBr)

Spectral Interpretation and
Structure Elucidation
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Click to download full resolution via product page

Caption: General workflow for the spectral characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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